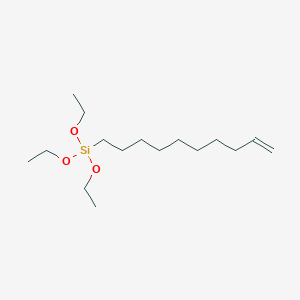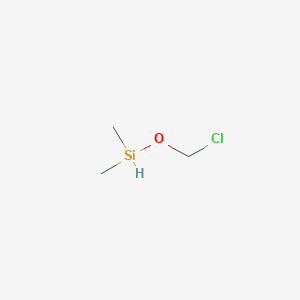
Chloromethoxy(dimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethoxy(dimethyl)silane is an organosilicon compound with the chemical formula C3H9ClOSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chloromethyl group, and one methoxy group. This compound is used in various chemical processes and industrial applications due to its reactivity and ability to form stable bonds with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethoxy(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chloromethyl(dimethyl)silane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
ClCH2Si(CH3)2H+CH3OH→ClCH2Si(CH3)2OCH3+H2
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of chloromethyl(dimethyl)silane as a starting material, which is then reacted with methanol under controlled conditions. The reaction mixture is typically purified through distillation to obtain the desired product.
化学反応の分析
Types of Reactions
Chloromethoxy(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, and other nucleophiles can react with the chlorine atom.
Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and condensation reactions.
Solvents: Reactions are often carried out in organic solvents such as hexane or toluene to control the reaction environment.
Major Products Formed
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chloromethoxy(dimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of chloromethoxy(dimethyl)silane involves its ability to form stable bonds with other molecules through its reactive functional groups. The chlorine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in condensation reactions, forming siloxane bonds that contribute to the stability and functionality of silicone-based materials.
類似化合物との比較
Similar Compounds
Chlorodimethylsilane: Similar structure but lacks the methoxy group.
Dimethoxymethylsilane: Contains two methoxy groups instead of one chloromethyl group.
Trimethylsilane: Contains three methyl groups and no chlorine or methoxy groups.
Uniqueness
Chloromethoxy(dimethyl)silane is unique due to its combination of a chloromethyl group and a methoxy group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both nucleophilic substitution and condensation reactions are desired.
特性
分子式 |
C3H9ClOSi |
|---|---|
分子量 |
124.64 g/mol |
IUPAC名 |
chloromethoxy(dimethyl)silane |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |
InChIキー |
VSMRCJFUSUQJEQ-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
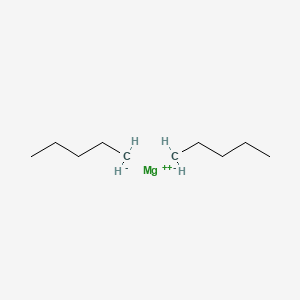
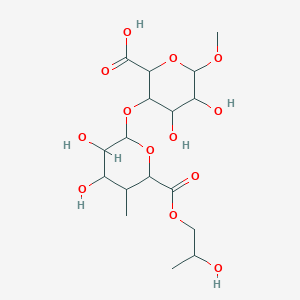
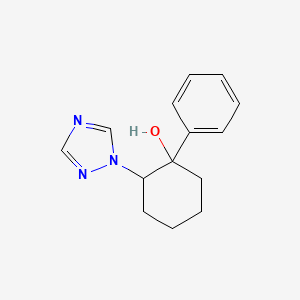
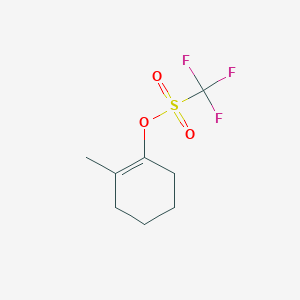
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
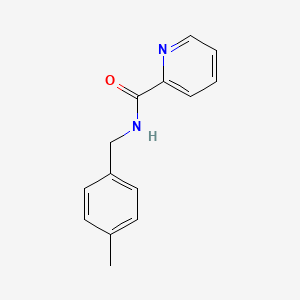
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
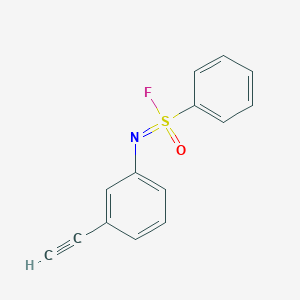
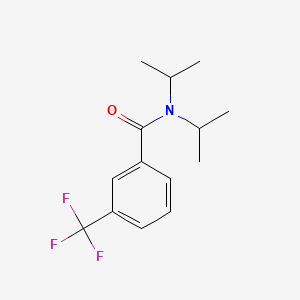
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
